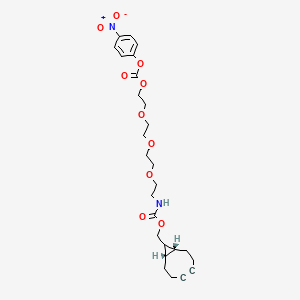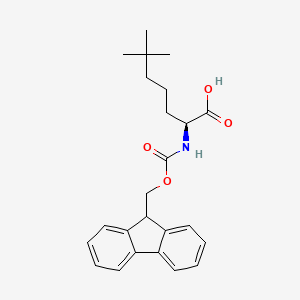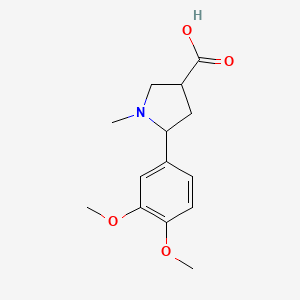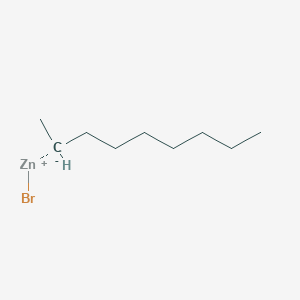
2-NonylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-NonylZinc bromide is an organozinc compound with the molecular formula C₉H₁₉BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-NonylZinc bromide can be synthesized through the reaction of nonyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C9H19Br+Zn→C9H19ZnBr
This reaction requires careful control of temperature and the use of dry, oxygen-free conditions to ensure high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar principles but with enhanced safety measures and automation to handle large quantities. The use of continuous flow reactors can improve efficiency and scalability, ensuring consistent quality and minimizing the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-NonylZinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the nonyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with this compound include:
Electrophiles: Such as alkyl halides and acyl chlorides.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound include:
Alcohols: From addition to carbonyl compounds.
Alkanes: From nucleophilic substitution reactions.
Complex organic molecules: From cross-coupling reactions.
Scientific Research Applications
2-NonylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used in the formation of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Catalysis: Acts as a reagent in catalytic processes, enhancing reaction efficiency and selectivity.
Material Science: Used in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism by which 2-NonylZinc bromide exerts its effects involves the transfer of the nonyl group to an electrophile. This process typically involves the formation of a zinc-carbon bond, which then reacts with the electrophile to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
2-NonylZinc chloride: Similar in structure but uses chloride instead of bromide.
2-NonylZinc iodide: Uses iodide, which can have different reactivity and solubility properties.
Other organozinc compounds: Such as methylzinc bromide and ethylzinc bromide, which have shorter alkyl chains.
Uniqueness
2-NonylZinc bromide is unique due to its specific reactivity and the length of its nonyl chain, which can influence the steric and electronic properties of the reactions it undergoes. This makes it particularly useful in the synthesis of larger, more complex organic molecules .
Properties
Molecular Formula |
C9H19BrZn |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
bromozinc(1+);nonane |
InChI |
InChI=1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h3H,4-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
QSAXPYBKCHKCSH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[CH-]C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
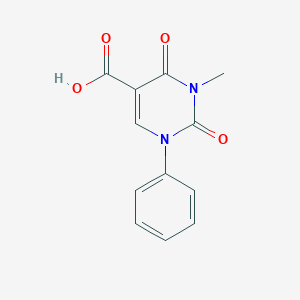
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)

